SAH Hydrolase Inhibition: DZNep Exhibits Superior Potency Compared to 3-Deazaaristeromycin
3-Deazaneplanocin A (DZNep) demonstrates a Ki of 0.05 nM (50 pM) for SAH hydrolase, making it more potent than 3-deazaaristeromycin . This quantitative difference in target engagement underscores the importance of selecting DZNep for studies requiring robust SAH hydrolase inhibition.
| Evidence Dimension | SAH hydrolase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.05 nM (50 pM) |
| Comparator Or Baseline | 3-Deazaaristeromycin: Less potent (exact Ki not provided but stated as less potent) |
| Quantified Difference | DZNep is reported as 'more potent' than 3-deazaaristeromycin |
| Conditions | Cell-free assay |
Why This Matters
Higher potency at the primary target (SAH hydrolase) translates to more effective downstream epigenetic modulation at lower concentrations, potentially reducing off-target effects in cellular assays.
